molecular formula C11H15N3O2 B8595235 4-Amino-2-(4-amino-2-hydroxybutoxy)benzonitrile

4-Amino-2-(4-amino-2-hydroxybutoxy)benzonitrile

Cat. No.: B8595235
M. Wt: 221.26 g/mol
InChI Key: ZLEAZCWQDZUTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(4-amino-2-hydroxybutoxy)benzonitrile is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

4-amino-2-(4-amino-2-hydroxybutoxy)benzonitrile

InChI

InChI=1S/C11H15N3O2/c12-4-3-10(15)7-16-11-5-9(14)2-1-8(11)6-13/h1-2,5,10,15H,3-4,7,12,14H2

InChI Key

ZLEAZCWQDZUTJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OCC(CCN)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-(4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutoxy)-4-nitrobenzonitrile (2.96 g, 7.76 mmol) in EtOH (28.1 mL) was added hydrazine (12.18 mL, 388 mmol). The reaction mixture was heated at 50° C. for 1.5 h. The reaction mixture was cooled to rt and filtered. The filtrate was concentrated and taken up in CH2Cl2. The solid was filtered off again, and the filtrate was concentrated and purified by Prep-HPLC to obtain 4-amino-2-(4-amino-2-hydroxybutoxy)benzonitrile (1.015 g, 59.1% yield). LC-MS (M+H)+=222.1. 1H NMR (500 MHz, methanol-d4) δ 7.24 (d, J=8.5 Hz, 1H), 6.35-6.26 (m, 2H), 4.17-4.09 (m, 1H), 4.05 (dd, J=9.5, 4.9 Hz, 1H), 3.97 (dd, J=9.5, 5.5 Hz, 1H), 3.20 (t, J=7.0 Hz, 2H), 2.08 (td, J=7.1, 3.5 Hz, 1H), 2.01-1.86 (m, 1H).
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
28.1 mL
Type
solvent
Reaction Step One
Quantity
12.18 mL
Type
reactant
Reaction Step Two

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